molecular formula C10H11BrClN B15317953 (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

Cat. No.: B15317953
M. Wt: 260.56 g/mol
InChI Key: XUZMEDHPSREVTI-UHFFFAOYSA-N
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Description

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine is a cyclopropylmethylamine derivative featuring a phenyl ring substituted with bromo (2-position) and chloro (5-position) groups, linked to a primary amine via a cyclopropane ring.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

[2-(2-bromo-5-chlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11BrClN/c11-10-2-1-7(12)4-9(10)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2

InChI Key

XUZMEDHPSREVTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC(=C2)Cl)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s phenyl ring substituents (2-bromo, 5-chloro) differ significantly from analogs in the evidence, which often feature electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) groups. Key comparisons include:

Table 1: Structural Comparison of Cyclopropylmethylamine Derivatives
Compound Name Substituents on Phenyl N-Substituent Molecular Weight (g/mol) Key Structural Notes
Target Compound 2-Bromo, 5-Chloro Methanamine ~259.5* Primary amine; bulky halogens
Compound 38 5-Fluoro, 2-Methoxy Indol-7-ylmethyl ~400 (estimated) Bulky N-substituent; methoxy EWG
Compound 39 5-Fluoro, 2-Methoxy Quinolin-8-ylmethyl ~400 (estimated) Heteroaromatic N-substituent
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine 5-Bromo, 2-Methoxy 3-Fluorophenyl 310.16 Secondary amine; mixed halogens

*Calculated based on formula C₁₀H₁₀BrClN.

Key Observations :

  • Chloro’s stronger electron-withdrawing nature may reduce aromatic ring electron density compared to methoxy .
  • N-Substituents: The target’s primary amine contrasts with bulky indole/quinoline groups in Compounds 38/39, likely improving solubility but reducing steric hindrance .

Key Observations :

  • Reductive Amination : Commonly used for cyclopropylmethylamines (e.g., Compounds 38/39). The target’s halogenated phenyl ring may require optimized conditions due to steric or electronic effects .
  • Catalytic Challenges : Bromo substituents (good leaving groups) could complicate cyclopropanation or coupling steps, contrasting with fluoro/methoxy analogs .

Physicochemical Properties

While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:

Table 3: NMR and HRMS Data for Selected Compounds
Compound Name ¹H NMR Shifts (Key Signals) HRMS (ESI) Accuracy Reference
Compound 38 δ 6.8–7.2 (aromatic), δ 3.2 (CH₂NH) <1 ppm error
Compound 39 δ 7.5–8.5 (quinoline), δ 3.1 (CH₂NH) <1 ppm error
Target Compound (Hypothetical) δ 7.3–7.6 (Br/Cl-substituted aryl) Predicted m/z: 258.96 (M+H⁺)

Key Observations :

  • Aromatic Signals : Bromo/chloro substituents (target) would deshield aromatic protons more than fluoro/methoxy groups, shifting signals downfield .
  • Cyclopropane Coupling : J values for cyclopropane CH₂ groups (~5–8 Hz) are expected to align with analogs .

Biological Activity

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine, a compound derived from the cyclopropylmethylamine class, has garnered attention for its potential biological activities, particularly as a selective agonist for serotonin receptors. This article explores the compound's synthesis, pharmacological properties, and biological activity based on various studies.

Synthesis and Structural Characteristics

The synthesis of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine involves the introduction of a cyclopropyl group to a bromo-chloro-substituted phenyl ring. The structural modifications are crucial for enhancing receptor selectivity and potency. Structure-activity relationship (SAR) studies indicate that variations in substituents on the aromatic ring significantly affect biological activity.

Serotonin Receptor Agonism

Research has shown that compounds within this class exhibit selective agonism at the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders such as depression and anxiety. The compound demonstrates significant selectivity over 5-HT2A and 5-HT2B receptors, which is critical for reducing side effects associated with non-selective serotonin receptor agonists.

CompoundEC50 (nM)Selectivity (2A/2C)Selectivity (2B/2C)
(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamineTBDTBDTBD
1st Generation Agonist4.812014
2nd Generation Agonist13TBDTBD

Note: TBD = To Be Determined based on ongoing studies.

In Vivo Studies

In animal models, (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine has been shown to decrease immobility time in forced swim tests, indicating potential antidepressant-like effects. This aligns with findings from related compounds that also target the 5-HT2C receptor.

Case Studies

  • Depression Models : In a study assessing the effects of various cyclopropyl derivatives, it was noted that those with higher selectivity for the 5-HT2C receptor exhibited more pronounced antidepressant effects in rodent models.
  • Anxiety Models : Another case study highlighted that compounds similar to (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine showed reduced anxiety-like behaviors in elevated plus-maze tests, further supporting their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (−20°C to 60°C), solvent selection (e.g., THF, DCE), and reaction time (24–48 hours). Cyclopropanation via carbene intermediates or [2+1] cycloaddition is common. Catalysts like Rh(II) or Cu(I) are often used to stabilize transition states .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/water) improves purity. Yield optimization (40–70%) depends on minimizing by-products like diastereomers or ring-opened derivatives .

Q. How is the compound characterized to confirm structural identity and purity?

  • Analytical Workflow :

NMR Spectroscopy : 1^1H and 13^13C NMR verify cyclopropane ring integrity (e.g., δ 0.8–1.5 ppm for cyclopropane protons) and substituent positions .

HRMS : Exact mass analysis confirms molecular formula (e.g., C10_{10}H10_{10}BrClN) with <2 ppm error .

HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What initial biological assays are suitable for evaluating its activity?

  • Screening Pipeline :

  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT2C_{2C} receptors) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorogenic assays for cytochrome P450 interactions .
  • Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells to assess viability at 10–100 µM .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for receptor selectivity studies?

  • Chiral Resolution :

  • Use RegisPack or Chiralcel OD-H columns with hexane/isopropanol (90:10) for preparative HPLC.
  • Asymmetric synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., Jacobsen’s catalysts) improves enantiomeric excess (ee >99%) .
    • Validation : Polarimetry or chiral NMR shift reagents confirm optical rotation (e.g., [α]D_{D} = +10.0° for (+)-enantiomers) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • In Silico Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT2C_{2C} receptors (PDB: 6BQG).

QSAR Modeling : CoMFA/CoMSIA analyses correlate substituent electronic effects (Hammett σ) with logP and pIC50_{50} values .

MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Q. How to resolve contradictory data in biological activity across studies?

  • Data Analysis Framework :

  • Meta-Analysis : Compare IC50_{50} values across assays (e.g., cell-free vs. cell-based) to identify assay-specific biases.
  • Orthogonal Validation : Confirm receptor engagement via β-arrestin recruitment (TRUPATH) or calcium flux assays .
  • Proteomics : SILAC-based profiling identifies off-target kinase interactions .

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